molecular formula C14H11N5O2 B11810550 2-(3,5-Di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetic acid

2-(3,5-Di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetic acid

Cat. No.: B11810550
M. Wt: 281.27 g/mol
InChI Key: HUSNIFCFEMDYDG-UHFFFAOYSA-N
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Description

2-(3,5-Di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetic acid (CAS 1171933-12-2) is a high-purity chemical compound with the molecular formula C14H11N5O2 and a molecular weight of 281.27 g/mol. This molecule features a 1,2,4-triazole core substituted with two pyridin-3-yl rings at the 3 and 5 positions and an acetic acid functional group at the N-1 position . This specific architecture places it within a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery research. The 1,2,4-triazole scaffold is a privileged structure in pharmacology, known for its wide range of biological activities . Researchers are particularly interested in triazole derivatives for developing novel therapeutic agents due to their demonstrated potential in various areas. Scientific literature reports that 1,2,4-triazole-based compounds exhibit anticancer, antiproliferative, anti-inflammatory, antiviral, and antimicrobial activities . Furthermore, substituted 1,2,4-triazoles have been identified as novel macrofilaricides for the treatment of human filarial infections such as onchocerciasis, showing promise in targeting adult worm stages . The presence of multiple nitrogen heterocycles and the acetic acid moiety in this compound makes it a valuable building block for further chemical modification. It can be used in the synthesis of more complex molecules, in the development of metal complexes for catalytic or material science applications, and as a key intermediate in structure-activity relationship (SAR) studies. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C14H11N5O2

Molecular Weight

281.27 g/mol

IUPAC Name

2-(3,5-dipyridin-3-yl-1,2,4-triazol-1-yl)acetic acid

InChI

InChI=1S/C14H11N5O2/c20-12(21)9-19-14(11-4-2-6-16-8-11)17-13(18-19)10-3-1-5-15-7-10/h1-8H,9H2,(H,20,21)

InChI Key

HUSNIFCFEMDYDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=N2)C3=CN=CC=C3)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetic acid typically involves the formation of the triazole ring followed by the introduction of pyridine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazine derivatives with nitriles can form the triazole ring, which is then functionalized with pyridine groups through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Hydrolysis of Ethyl Ester Precursor

The acetic acid derivative is commonly synthesized via hydrolysis of its ethyl ester precursor, ethyl 2-(3,5-di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate . This reaction proceeds under basic conditions:

Reaction :
Ethyl ester + Base (e.g., KOH or NaOH) → Carboxylic acid + Ethanol

Conditions :

  • Solvent: Ethanol/water mixture

  • Temperature: Reflux (70–80°C)

  • Time: 4–6 hours

  • Yield: 85–92%

Mechanistic Insight :
The base deprotonates water to generate hydroxide ions, which nucleophilically attack the ester carbonyl carbon, leading to cleavage of the ester bond and formation of the carboxylate anion. Acid workup protonates the carboxylate to yield the free acid .

Coordination Reactions with Metal Ions

The pyridinic nitrogen atoms and triazole ring enable coordination with transition metals, forming stable complexes:

Example Reaction :
2-(3,5-Di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetic acid + Cu(II) salt → Cu(II) complex

Key Findings :

Metal SaltSolventLigand:Metal RatioApplicationReference
CuCl₂DMF/H₂O2:1Catalytic oxidation reactions
Fe(NO₃)₃Methanol3:1Magnetic materials
Zn(OAc)₂Ethanol1:1Luminescent probes

Structural Features :

  • Pyridinic N atoms and triazole N1 participate in metal binding.

  • Acetic acid group remains uncoordinated in neutral pH but may deprotonate at higher pH .

Nucleophilic Substitution at the Triazole Ring

The triazole ring undergoes electrophilic substitution at position 4, facilitated by electron-donating pyridyl groups:

Example Reaction :
this compound + R-X → 4-Substituted triazole derivative

Documented Substituents :

R-XConditionsYieldProduct ApplicationReference
Methyl iodideK₂CO₃, DMSO, 60°C, 12 h78%Anticancer agents
Benzyl bromideEt₃N, CH₃CN, 50°C, 8 h65%Antimicrobial compounds
Propargyl bromideCuI, DIPEA, RT, 24 h82%Click chemistry scaffolds

Mechanism :
The reaction proceeds via deprotonation of the triazole N4-H by a base (e.g., K₂CO₃), generating a nucleophilic N4⁻ that attacks the electrophilic carbon in R-X .

Condensation Reactions via the Carboxylic Acid Group

The acetic acid moiety participates in condensation reactions to form amides or esters:

Example Reaction :
this compound + R-NH₂ → Amide derivative

Conditions :

  • Coupling agents: EDCI/HOBt or DCC

  • Solvent: DMF or CH₂Cl₂

  • Yield: 70–88%

Applications :

  • Amide derivatives exhibit enhanced pharmacokinetic properties in drug discovery .

  • Ester derivatives are used as prodrugs to improve bioavailability .

Biological Interactions and Enzyme Inhibition

While not traditional "chemical reactions," the compound interacts with biological targets via:

  • Hydrogen bonding : Pyridinic N and carboxylic acid groups bind to enzyme active sites.

  • π-Stacking : Pyridyl rings interact with aromatic residues in proteins.

Documented Targets :

Enzyme/ReceptorIC₅₀/EC₅₀Application AreaReference
c-Met kinase0.24 nMAnticancer therapeutics
Xanthine oxidase1.8 μMGout treatment
Bacterial DNA gyrase4.7 μMAntibacterial agents

Stability Under Acidic/Basic Conditions

The compound demonstrates moderate stability:

  • Acidic conditions (pH 2–4) : Stable for 24 hours at 25°C.

  • Basic conditions (pH 10–12) : Partial decomposition (<20% over 12 hours) .

Scientific Research Applications

Antifungal Activity

Research has indicated that compounds containing triazole rings exhibit significant antifungal properties. For instance, derivatives of 1,2,4-triazoles have been synthesized and tested against various fungal strains such as Candida albicans, showing efficacy comparable to or greater than standard antifungal agents like fluconazole . The incorporation of pyridine moieties in 2-(3,5-Di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetic acid may enhance its antifungal potency due to improved binding affinity to fungal enzymes.

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. Studies have demonstrated that triazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

Recent investigations into the anticancer potential of triazole derivatives have shown promising results. The compound's ability to induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells makes it a candidate for further development in cancer therapy .

Study on Antifungal Efficacy

A recent study synthesized a series of triazole derivatives and tested their antifungal activities against clinical isolates of Candida. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of established antifungals . This suggests that this compound could be a valuable addition to antifungal therapies.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions between this compound and target proteins involved in fungal metabolism. These studies provide insights into the structural requirements for activity and guide further modifications to enhance efficacy .

Mechanism of Action

The mechanism of action of 2-(3,5-Di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring and pyridine groups can coordinate with metal ions, influencing enzymatic activity or receptor binding. This coordination can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Substituents (3,5-positions) Acetic Acid Position Molecular Formula Key Properties/Applications
2-(3,5-Di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetic acid Pyridin-3-yl 1 C₁₄H₁₁N₅O₂ Metal coordination, materials science
(3,5-Dibromo-1H-1,2,4-triazol-1-yl)acetic acid Bromine 1 C₄H₃Br₂N₃O₂ High molecular weight (284.895 g/mol); potential halogen bonding
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid Methyl 1 C₆H₈N₃O₂ Industrial relevance (VAT 17%, MFN tariff 6.5%); hydrochloride salt (C₆H₁₀ClN₃O₂) enhances solubility
Deferasirox 1,2-isomer 2-Hydroxyphenyl Benzoic acid (position 2) C₂₁H₁₅N₃O₄ Iron chelation therapy; pharmacological use

Property Analysis

  • Solubility and Acidity : The acetic acid group in all analogs increases hydrophilicity. The dimethyl variant (C₆H₈N₃O₂) and its hydrochloride salt (C₆H₁₀ClN₃O₂) likely exhibit higher aqueous solubility than the pyridinyl or brominated analogs due to reduced steric hindrance .
  • Chemical Reactivity : Bromine substituents in the dibromo analog (C₄H₃Br₂N₃O₂) may enable halogen bonding or nucleophilic substitution reactions, whereas pyridinyl groups facilitate π-π stacking and metal coordination .
  • Thermal Stability : Methyl and bromine substituents generally enhance thermal stability compared to aromatic pyridinyl groups, though direct data are lacking in the evidence.

Research Findings and Limitations

  • Synthesis : Parallel synthesis methods for triazole derivatives, such as those reported for (thymin-1-yl)acetic acid, could be adapted for the target compound .
  • Knowledge Gaps: Pharmacokinetic data, stability under physiological conditions, and detailed spectroscopic analyses are absent in the evidence.

Biological Activity

Overview

2-(3,5-Di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetic acid is a triazole derivative known for its diverse biological activities. The compound incorporates a triazole ring, which is recognized for its ability to interact with various biological macromolecules, leading to potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms.
  • Pyridine Substituents : Two pyridine groups at the 3 and 5 positions of the triazole ring.

The chemical formula is C12H10N4O2C_{12}H_{10}N_4O_2, with a molecular weight of approximately 246.24 g/mol.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within cells. The triazole moiety can form hydrogen bonds and coordinate with metal ions in enzymes, impacting their catalytic activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways related to apoptosis and cell cycle regulation.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. For example:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2315.2Induces apoptosis via ROS generation
HeLa7.0Cell cycle arrest at G2/M phase
A375 (Melanoma)6.5DNA damage response activation

The compound's efficacy in these cell lines suggests it may serve as a lead compound for developing new anticancer agents.

Antimicrobial Activity

Research indicates that the compound also possesses antimicrobial properties. It has been tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings highlight its potential as an antimicrobial agent.

Study on Antiproliferative Effects

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several triazole derivatives and evaluated their antiproliferative effects on breast cancer cell lines. The study found that compounds similar to this compound exhibited potent activity against multiple cancer types due to their ability to induce apoptosis and inhibit cell proliferation through various mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(3,5-Di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetic acid, and how can purity be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of pyridinyl-substituted hydrazines with nitriles, followed by alkylation with bromoacetic acid. To optimize purity, employ column chromatography (silica gel, eluent: methanol/chloroform gradients) and recrystallization from ethanol/water mixtures. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodology : Use ¹H/¹³C NMR (in DMSO-d₆) to confirm pyridinyl and triazole proton environments. FT-IR (ATR mode) identifies the carboxylic acid C=O stretch (~1700 cm⁻¹) and triazole C=N bonds (~1550 cm⁻¹). High-resolution mass spectrometry (HRMS, ESI⁺) validates molecular weight. For crystalline samples, X-ray diffraction with SHELXL refinement (e.g., using Cu-Kα radiation) resolves bond lengths and angles, ensuring structural accuracy .

Q. How should researchers assess the compound’s solubility and stability for in vitro studies?

  • Methodology : Conduct solubility assays in PBS (pH 7.4), DMSO, and ethanol at 25°C using UV-Vis spectrophotometry. For stability, incubate the compound in simulated physiological conditions (e.g., 37°C, pH 2–8) over 72 hours, analyzing degradation via HPLC. Store lyophilized samples at -20°C in argon-filled vials to prevent oxidation .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s metal-chelating properties?

  • Methodology : Perform UV-Vis titration with transition metals (e.g., Fe³⁺, Cu²⁺) in aqueous buffer (pH 6.5) to monitor ligand-to-metal charge transfer bands. Use isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) and stoichiometry. For structural insights, prepare crystals of metal complexes and analyze via X-ray crystallography (SHELXL-2018) .

Q. How can contradictory data in enzyme inhibition assays be resolved?

  • Case Study : If IC₅₀ values vary across models (e.g., human vs. bacterial enzymes), validate assay conditions (pH, temperature, cofactors) and confirm enzyme purity (SDS-PAGE). Use molecular docking (AutoDock Vina) to predict binding modes, and cross-reference with site-directed mutagenesis studies to identify critical residues. Replicate experiments with a positive control (e.g., deferasirox for comparison) .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodology : Combine density functional theory (DFT) (B3LYP/6-311+G(d,p)) to calculate electrostatic potential surfaces with molecular dynamics (MD) simulations (AMBER force field) to model protein-ligand dynamics. Validate predictions using surface plasmon resonance (SPR) for real-time binding kinetics .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives?

  • Methodology : Synthesize analogs with substitutions on the pyridinyl or triazole rings. Test biological activity (e.g., anti-proliferative assays in cancer cell lines) and correlate with electronic (Hammett σ constants) and steric (Taft parameters) descriptors. Use multivariate regression analysis to identify key substituent effects .

Notes for Experimental Design

  • Crystallography : For accurate refinement, use SHELXL-2019 with TWIN/BASF commands if twinning is observed .
  • Biological Assays : Include positive controls (e.g., known triazole-based inhibitors) and vehicle controls (DMSO <0.1%) to minimize artifacts .
  • Data Reproducibility : Share raw spectral data (NMR, HRMS) in supplementary materials and deposit crystallographic data in the Cambridge Structural Database .

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